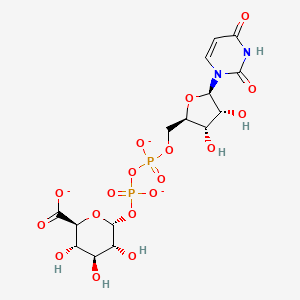

UDP-alpha-D-glucuronate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-alpha-D-glucuronate(3-) is a nucleotide-sugar oxoanion that is a trianion arising from deprotonation of the carboxy and diphosphate OH groups of UDP-alpha-D-glucuronic acid; major species at pH 7.3. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of an UDP-alpha-D-glucuronic acid.

Applications De Recherche Scientifique

Biochemical Role and Mechanism

UDP-alpha-D-glucuronate(3-) serves as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that facilitate the conjugation of glucuronic acid to various endogenous and exogenous compounds. This reaction enhances the solubility of these compounds, promoting their excretion from the body. The mechanism involves the transfer of glucuronic acid from UDP-alpha-D-glucuronate(3-) to hydroxyl or carboxyl groups on substrates, significantly impacting drug metabolism and clearance.

Pharmacological Applications

The pharmacological implications of UDP-alpha-D-glucuronate(3-) are profound, particularly in drug development and therapeutic interventions:

- Drug Metabolism : UDP-alpha-D-glucuronate(3-) plays a pivotal role in the metabolic pathways of many drugs. For instance, studies have shown that variations in UGT activity can influence the pharmacokinetics of drugs like paracetamol, where genetic polymorphisms in UGT genes affect glucuronidation efficiency .

- Toxicology : The compound is essential for detoxifying harmful substances. Inhibition or dysfunction of UGTs can lead to drug toxicity or adverse reactions. Research indicates that certain dietary compounds can inhibit UGT activity, highlighting the importance of understanding these interactions for safe drug use .

Clinical Implications

UDP-alpha-D-glucuronate(3-) has been studied for its role in various clinical conditions:

- Non-Alcoholic Steatohepatitis (NASH) : Recent findings suggest that UDP-alpha-D-glucuronate(3-) metabolism may provide a therapeutic target for NASH. By regulating hepatocyte apoptosis through RIPK1 inhibition, manipulating levels of this compound could mitigate liver damage associated with this condition .

- Bilirubin Metabolism : Variations in UDP-glucuronosyltransferase activity, particularly UGT1A1, affect bilirubin levels in infants, leading to conditions like jaundice. Understanding these variations can guide treatment strategies for hyperbilirubinemia .

Table 1: Summary of Key Studies Involving UDP-alpha-D-glucuronate(3-)

| Study Focus | Findings | Implications |

|---|---|---|

| Genetic Polymorphism in UGTs | Identified variants affecting drug metabolism rates | Personalized medicine approaches based on genetic testing |

| Inhibition by Dietary Compounds | Certain polyphenols inhibit UGT activity | Dietary considerations in drug therapy; potential for adverse interactions |

| NASH Pathogenesis | UDP-alpha-D-glucuronate(3-) suppresses hepatocyte apoptosis via RIPK1 | New therapeutic targets for liver diseases |

| Bilirubin Clearance | UGT1A1 polymorphisms linked to bilirubin metabolism | Improved management strategies for neonatal jaundice |

Analyse Des Réactions Chimiques

2.1. Glucuronidation

UDP-GlcUA donates glucuronic acid residues to lipophilic compounds (xeno- and endobiotics) via UDP-glucuronyltransferases (UGTs) , forming water-soluble glucuronides for excretion . This phase II detoxification reaction involves:

-

Transfer of glucuronic acid to hydroxyl, amine, or carboxylic acid groups.

-

Increased solubility of metabolites like bilirubin, steroids, and drugs .

Mechanism : UGTs catalyze nucleophilic attack by the substrate on the UDP-GlcUA’s C-1 oxygen, releasing UDP and forming a glycosidic bond .

2.2. Decarboxylation

UDP-GlcUA undergoes irreversible decarboxylation via UDP-xylose synthase (UXS) to produce UDP-xylose:

UDP GlcUA→UDP Xyl+CO2

This reaction commits UDP-GlcUA to pentose sugar biosynthesis (e.g., xyloglucans, arabinogalactans) .

Regulation : UDP-Xyl inhibits UXS activity, balancing hexose/pentose flux in plant cell walls .

2.3. Epimerization

UDP-GlcUA is epimerized at C-4 or C-5 by UDP-glucuronate 4-epimerase (UGA4E) and UDP-glucuronate 5-epimerase (UGA5E) , respectively:

-

UGA4E : Converts UDP-GlcUA to UDP-galacturonic acid (UDP-GalUA) for pectin synthesis .

-

UGA5E : Produces UDP-iduronic acid (UDP-IdoA) for heparan sulfate/heparin biosynthesis .

Table 1 : Key reactions involving UDP-GlcUA

3.2. Hepatic Regulation

Recent studies reveal UDP-GlcUA’s role in liver damage suppression :

-

UDP-GlcUA binds RIPK1 kinase, inhibiting its activation and preventing hepatocyte apoptosis.

-

UGDH overexpression restores UDP-GlcUA levels in non-alcoholic steatohepatitis (NASH), mitigating fibrosis.

Table 2 : Enzymes in UDP-GlcUA metabolism

| Enzyme | EC Number | Function |

|---|---|---|

| UGDH | EC 1.1.1.22 | Converts UDP-Glc to UDP-GlcUA |

| UGT | EC 2.4.1.17 | Catalyzes glucuronidation |

| UXS | EC 4.1.1.35 | Produces UDP-Xyl |

| UGA4E/UGA5E | - | Epimerizes UDP-GlcUA to UDP-GalUA/IdoA |

4.1. Detoxification

UDP-GlcUA’s glucuronidation prevents toxicity of bilirubin, drugs, and environmental toxins . Neonatal UDPGT deficiency causes gray baby syndrome due to impaired drug conjugation .

4.3. Therapeutic Targets

Propriétés

Formule moléculaire |

C15H19N2O18P2-3 |

|---|---|

Poids moléculaire |

577.26 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 |

Clé InChI |

HDYANYHVCAPMJV-LXQIFKJMSA-K |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.